molecular formula C22H20F2N2O B3794392 (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone

(2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone

Cat. No.: B3794392
M. Wt: 366.4 g/mol
InChI Key: XMGCGYXVHCWJRW-UHFFFAOYSA-N
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Description

(2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorophenyl group, an isoquinolinylmethyl group, and a piperidinylmethanone moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidinylmethanone core, followed by the introduction of the isoquinolinylmethyl group and finally the difluorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, research is ongoing to explore the compound’s potential as an active pharmaceutical ingredient. Its ability to interact with specific molecular targets could make it useful in treating various diseases, including neurological disorders and cancers.

Industry

Industrially, this compound is used in the development of advanced materials and chemical products. Its reactivity and stability make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Difluorophenyl)-[1-(quinolin-5-ylmethyl)piperidin-3-yl]methanone
  • (2,5-Difluorophenyl)-[1-(isoquinolin-6-ylmethyl)piperidin-3-yl]methanone
  • (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]methanone

Uniqueness

What sets (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone apart from similar compounds is its specific substitution pattern, which can lead to unique reactivity and biological activity. The presence of the difluorophenyl group, in particular, can significantly influence the compound’s chemical properties and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,5-difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O/c23-18-6-7-21(24)20(11-18)22(27)17-5-2-10-26(14-17)13-16-4-1-3-15-12-25-9-8-19(15)16/h1,3-4,6-9,11-12,17H,2,5,10,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGCGYXVHCWJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)C(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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